molecular formula C17H18O4 B1462598 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone CAS No. 1097016-89-1

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone

Cat. No.: B1462598
CAS No.: 1097016-89-1
M. Wt: 286.32 g/mol
InChI Key: RIKPUNNOVJJIIU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone is an organic compound characterized by the presence of methoxy groups on its phenyl rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone typically involves the reaction of 2,5-dimethoxybenzaldehyde with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It finds applications in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved can vary depending on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2,4-Dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone: Differing in the position of the methoxy groups, this compound may exhibit different reactivity and biological activity.

    1-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone: The position of the methoxy group on the second phenyl ring can influence the compound’s properties and applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-13-6-4-5-12(9-13)10-16(18)15-11-14(20-2)7-8-17(15)21-3/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKPUNNOVJJIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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